molecular formula C26H33N3O15 B3181997 m-C-tri(CH2-PEG1-NHS ester) CAS No. 173414-89-6

m-C-tri(CH2-PEG1-NHS ester)

Cat. No. B3181997
CAS RN: 173414-89-6
M. Wt: 627.6 g/mol
InChI Key: IMRQCGBFYSSHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-C-tri(CH2-PEG1-NHS ester) is a non-cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Chemical Reactions Analysis

M-C-tri(CH2-PEG1-NHS ester) is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .


Physical And Chemical Properties Analysis

The molecular weight of m-C-tri(CH2-PEG1-NHS ester) is 627.6 g/mol . It has a molecular formula of C26H33N3O15 . The compound is solid and colorless to off-white .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate:

Antibody-Drug Conjugates (ADCs)

m-C-tri(CH2-PEG1-NHS ester): is extensively used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. The non-cleavable nature of this linker ensures that the drug remains attached to the antibody until it is internalized by the target cell, enhancing the specificity and efficacy of the treatment .

Protein Labeling and Modification

This compound is highly effective in protein labeling and modification due to its NHS ester groups, which react with primary amines on proteins. This allows for the attachment of various probes, such as fluorescent dyes or biotin, facilitating the study of protein interactions, localization, and function in biological research .

Peptide Synthesis

In peptide synthesis, m-C-tri(CH2-PEG1-NHS ester) is used to introduce PEGylation, which improves the solubility, stability, and bioavailability of peptides. PEGylation can also reduce immunogenicity and proteolytic degradation, making peptides more suitable for therapeutic applications .

Surface Functionalization

The compound is employed in surface functionalization of biomaterials and nanoparticles. By attaching m-C-tri(CH2-PEG1-NHS ester) to surfaces, researchers can introduce functional groups that facilitate the binding of biomolecules, enhancing the biocompatibility and functionality of medical devices, biosensors, and drug delivery systems .

Cell Surface Engineering

m-C-tri(CH2-PEG1-NHS ester): is used in cell surface engineering to modify cell membranes with functional groups or biomolecules. This technique is valuable in cell-based therapies, tissue engineering, and the study of cell signaling and interactions, as it allows for the precise manipulation of cell surface properties.

These applications highlight the versatility and importance of m-C-tri(CH2-PEG1-NHS ester) in various fields of scientific research, particularly in biomedicine and biotechnology.

BOC Sciences MedChemExpress ChemicalBook BOC Sciences : MedChemExpress : ChemicalBook : BOC Sciences : MedChemExpress

Mechanism of Action

Target of Action

The primary target of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate, is to serve as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that are designed to selectively deliver cytotoxic agents to tumor cells .

Mode of Action

It attaches the antibody to the cytotoxic drug through a stable bond . The ADC, with the help of the antibody, then seeks out the tumor cells and binds to them. Once inside the cell, the cytotoxic drug is released to destroy the cell .

Biochemical Pathways

The exact biochemical pathways affected by m-C-tri(CH2-PEG1-NHS ester) depend on the specific antibody and cytotoxic drug used in the ADC. Generally, the antibody guides the ADC to the tumor cell by binding to specific antigens on the cell surface . After internalization, the cytotoxic drug works to interrupt cell division or block growth signals, leading to cell death .

Pharmacokinetics

The pharmacokinetics of m-C-tri(CH2-PEG1-NHS ester) are complex and depend on the properties of the antibody and the cytotoxic drug. The linker itself is designed to be stable in the bloodstream, which helps to prevent premature release of the drug . This stability can enhance the bioavailability of the drug, allowing it to reach the tumor cells more effectively .

Result of Action

The result of the action of m-C-tri(CH2-PEG1-NHS ester) is the targeted delivery of cytotoxic drugs to tumor cells . By using this linker in the synthesis of ADCs, the cytotoxic drug can be delivered more selectively, reducing damage to healthy cells and potentially improving the efficacy of cancer treatments .

Action Environment

The action of m-C-tri(CH2-PEG1-NHS ester) can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of certain enzymes in the tumor microenvironment can influence the release of the drug .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQCGBFYSSHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-C-tri(CH2-PEG1-NHS ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 2
Reactant of Route 2
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 4
Reactant of Route 4
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 5
Reactant of Route 5
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 6
Reactant of Route 6
m-C-tri(CH2-PEG1-NHS ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.